molecular formula C19H20Cl2N2O B14803497 3-Hydroxy desloratidine

3-Hydroxy desloratidine

カタログ番号: B14803497
分子量: 363.3 g/mol
InChIキー: AXPJOGMZPPTIKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy Desloratidine is a significant metabolite of the antihistamine desloratadine (Clarinex) and is critical for pharmacokinetic and metabolic studies . Research applications include its use as a key reference standard in bioanalytical method development for quantifying drug and metabolite levels in biological samples, which is essential for understanding drug exposure and clearance in both preclinical and clinical research . Investigations into the enzymology of desloratadine metabolism have revealed that the formation of 3-Hydroxy Desloratidine is a unique, multi-step process. It is initially catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation via cytochrome P450 2C8 (CYP2C8) . This specific metabolic pathway is a subject of pharmacogenomic interest, as a subset of the population are "poor metabolizers" with reduced 3-Hydroxy Desloratidine formation, potentially leading to altered drug exposure . Supplied as the hydrochloride salt, this compound has a molecular formula of C 19 H 19 ClN 2 O and a molecular weight of 326.82 g/mol . It is characterized as a pale yellow to off-white crystalline solid with a melting point of 169-171°C. For optimal stability, it is recommended to store this product in a freezer at -20°C under an inert atmosphere . This product is labeled "For Research Use Only." It is intended solely for laboratory research purposes and is not for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

特性

分子式

C19H20Cl2N2O

分子量

363.3 g/mol

IUPAC名

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride

InChI

InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H

InChIキー

AXPJOGMZPPTIKB-UHFFFAOYSA-N

正規SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl

製品の起源

United States

科学的研究の応用

3-Hydroxydesloratadine is an active metabolite of desloratadine, a histamine antagonist used to treat allergies . After desloratadine is ingested, it is metabolized into 3-hydroxydesloratadine, which is then further metabolized through glucuronidation . While both desloratadine and 3-hydroxydesloratadine are therapeutically active, some individuals are poor metabolizers of desloratadine, resulting in a decreased ability to form 3-hydroxydesloratadine .

Scientific Research Applications

3-Hydroxydesloratadine is commonly used in research settings when studying the pharmacokinetics of desloratadine . Studies often measure both desloratadine and 3-hydroxydesloratadine concentrations in plasma to understand how the drug is metabolized and cleared from the body .

  • Pharmacokinetic Studies Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma is achieved through LC/MS/MS (liquid chromatography with tandem mass spectrometry) . This method has been applied to pharmacokinetic and bioequivalence studies and is accurate, rapid, and sufficiently sensitive . A study using LC/MS/MS used a mobile phase of ammonium formate in water, methanol, and acetonitrile and found a concentration range of 0.05-10 ng/mL for both compounds .
  • Metabolization Variability Approximately 6% of subjects are poor metabolizers of desloratadine . These individuals have an AUC (area under the curve) ratio of 3-OH-desloratadine to desloratadine of >0.1 .
  • Plasma Level Monitoring Both desloratadine and 3-hydroxydesloratadine are therapeutically active at 1–10 ng/mL plasma levels .

Case Studies

  • Fixed Drug Eruption: A case study reported a 59-year-old female who experienced recurrent fixed drug eruption (FDE) secondary to desloratadine . The patient, who had a history of diabetes mellitus, hypertension, and allergic rhinitis, developed skin eruptions whenever she took desloratadine . The lesions appeared at the same locations and cleared up in a few days, leaving post-inflammatory hyperpigmentation .
  • Clinical Trials: Clinical trials have examined the effects of desloratadine in adults and adolescents with allergic rhinitis and chronic idiopathic urticaria . Desloratadine at a 5 mg dose provided 24-hour relief from symptoms .

類似化合物との比較

Key Pharmacokinetic Data :

  • Linear Range : 50–10,000 pg/mL in human plasma .
  • Limit of Detection (LOD): 10 pg/mL (signal-to-noise ratio >10) .
  • Plasma Stability : Stable for 72 hours post-extraction and through five freeze-thaw cycles .

As a major metabolite, 3-hydroxy desloratadine contributes significantly to desloratadine’s therapeutic efficacy, with studies confirming its presence in plasma within 34.9±8.5 minutes post-administration .

Comparison with Structurally Similar Compounds

Structural Analogues Among H₁ Antagonists

Desloratadine and its metabolite belong to the tricyclic H₁ antagonist class, which includes:

  • Loratadine : Parent compound of desloratadine, metabolized via cytochrome P450 (CYP3A4/2D6) to desloratadine.
  • Cetirizine : A zwitterionic H₁ antagonist with minimal hepatic metabolism, excreted largely unchanged.
  • Bilastine: A newer non-sedating antihistamine with structural similarities but distinct metabolic pathways .

Table 1: Structural and Metabolic Comparisons

Compound CAS Number Molecular Formula Key Metabolic Pathway Active Metabolites
Desloratadine 100643-71-8 C₁₉H₁₉ClN₂ Hydroxylation (CYP3A4) 3-Hydroxy desloratadine
Loratadine 79794-75-5 C₂₂H₂₃ClN₂O₂ Decarboethoxylation to desloratadine Desloratadine
Cetirizine 83881-51-0 C₂₁H₂₅ClN₂O₃ Minimal metabolism None (excreted unchanged)
Bilastine 202189-78-4 C₂₈H₃₇N₃O₃ Esterase-mediated hydrolysis No active metabolites

Structural Insights :

  • Unlike cetirizine, which relies on zwitterionic properties for stability, 3-hydroxy desloratadine’s efficacy is tied to its hydroxylated structure and prolonged plasma presence .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

Parameter 3-Hydroxy Desloratadine Desloratadine Cetirizine Bilastine
Tmax (hours) 3.0 1–3 1–2 1.3
Half-life (hours) 27–33 21–24 6.5–10 14.5
Protein Binding (%) 85–88 82–87 93 84–90
Excretion Route Renal (40%) Renal (40%) Renal (70%) Renal (33%)
Reference

Key Findings :

  • 3-Hydroxy desloratadine has a longer half-life (27–33 hours) than desloratadine (21–24 hours), supporting once-daily dosing .
  • Bilastine and cetirizine exhibit shorter half-lives but comparable efficacy in reducing allergic symptoms .

Efficacy in Clinical Trials

  • Desloratadine vs. Bilastine : In a double-blind trial, 5 mg desloratadine (with 3-hydroxy metabolite) showed similar efficacy to 20 mg bilastine in reducing total symptom scores in seasonal allergic rhinitis .
  • Desloratadine vs. Levocetirizine : Both drugs demonstrated equivalent efficacy in chronic urticaria, but desloratadine’s metabolite contributes to sustained H₁ receptor blockade .

Analytical Methods for Detection

A validated UPLC-MS/MS method enables precise quantification of 3-hydroxy desloratadine:

  • Resolution : 0.2 minutes between desloratadine and 3-hydroxy desloratadine .
  • Recovery : >98% for both compounds using solid-phase extraction .
  • Throughput : >400 samples/day with a 3-minute run time .

Q & A

Q. What criteria define clinically relevant thresholds for 3-Hydroxy desloratidine exposure in special populations (e.g., hepatic impairment)?

  • Framework : Establish exposure-response curves using population pharmacokinetic (PopPK) models. Incorporate safety margins based on toxicity studies and regulatory guidelines (e.g., FDA E14 ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。